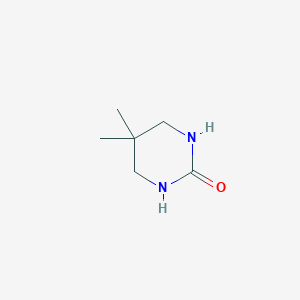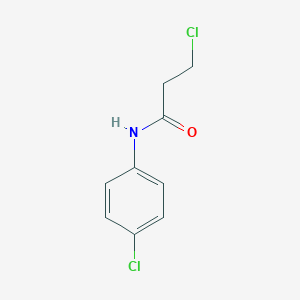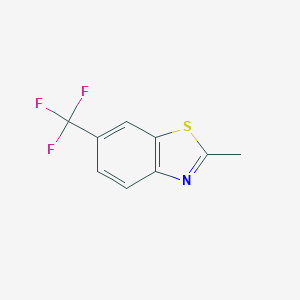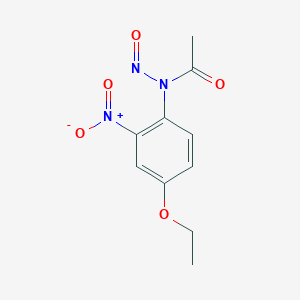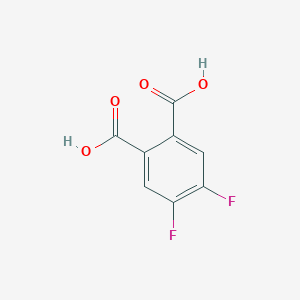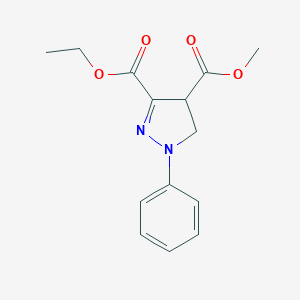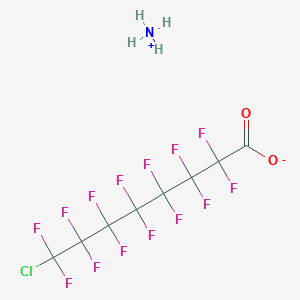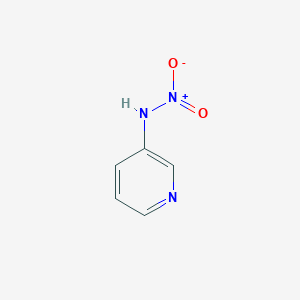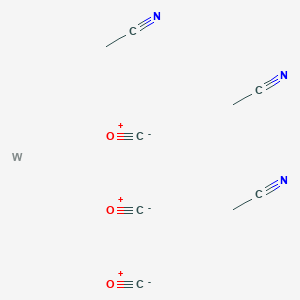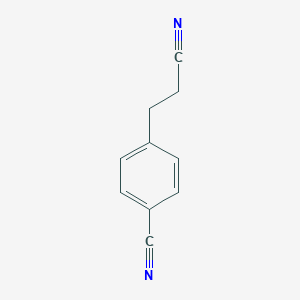
4-(2-Cyanoethyl)benzonitrile
概述
描述
4-(2-Cyanoethyl)benzonitrile (CEBN) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a versatile molecule that can be used in a variety of applications, including as a building block for the synthesis of other compounds, as a fluorescent probe, and as a tool for studying protein-ligand interactions.
作用机制
The mechanism of action of 4-(2-Cyanoethyl)benzonitrile is not fully understood, but it is believed to interact with proteins and lipids in a variety of ways. 4-(2-Cyanoethyl)benzonitrile can bind to hydrophobic pockets in proteins, altering their conformation and function. It can also insert into lipid bilayers, altering their properties and potentially affecting membrane-associated proteins.
生化和生理效应
4-(2-Cyanoethyl)benzonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C, and to activate others, such as phospholipase A2. 4-(2-Cyanoethyl)benzonitrile has also been shown to alter the properties of lipid bilayers, potentially affecting membrane-associated proteins. In vivo studies have shown that 4-(2-Cyanoethyl)benzonitrile can affect the behavior of animals, such as altering locomotor activity and inducing seizures.
实验室实验的优点和局限性
One of the primary advantages of using 4-(2-Cyanoethyl)benzonitrile in lab experiments is its versatility. It can be used in a wide range of applications, from studying protein-ligand interactions to altering the properties of lipid bilayers. Additionally, 4-(2-Cyanoethyl)benzonitrile is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using 4-(2-Cyanoethyl)benzonitrile is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 4-(2-Cyanoethyl)benzonitrile can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are a number of future directions for further research on 4-(2-Cyanoethyl)benzonitrile. One area of interest is the development of 4-(2-Cyanoethyl)benzonitrile derivatives that can be used as inhibitors of protein-protein interactions. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2-Cyanoethyl)benzonitrile and its effects on lipid bilayers and membrane-associated proteins. Finally, there is potential for the use of 4-(2-Cyanoethyl)benzonitrile in drug discovery, as it has been shown to interact with a variety of proteins and enzymes.
科学研究应用
4-(2-Cyanoethyl)benzonitrile has been used in a wide range of scientific research applications. One of its primary uses is as a fluorescent probe for studying protein-ligand interactions. 4-(2-Cyanoethyl)benzonitrile can be attached to a protein of interest, and its fluorescence can be used to monitor changes in the protein's conformation or binding affinity. 4-(2-Cyanoethyl)benzonitrile has also been used as a building block for the synthesis of other compounds, such as 4-(2-Cyanoethyl)benzonitrile derivatives that can be used as inhibitors of protein-protein interactions. Additionally, 4-(2-Cyanoethyl)benzonitrile has been used as a tool for studying the properties of lipid bilayers, as it can insert into the hydrophobic region of the bilayer and alter its properties.
属性
CAS 编号 |
18176-72-2 |
|---|---|
产品名称 |
4-(2-Cyanoethyl)benzonitrile |
分子式 |
C10H8N2 |
分子量 |
156.18 g/mol |
IUPAC 名称 |
4-(2-cyanoethyl)benzonitrile |
InChI |
InChI=1S/C10H8N2/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6H,1-2H2 |
InChI 键 |
RVBBVUHBMANOJT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCC#N)C#N |
规范 SMILES |
C1=CC(=CC=C1CCC#N)C#N |
其他 CAS 编号 |
18176-72-2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


